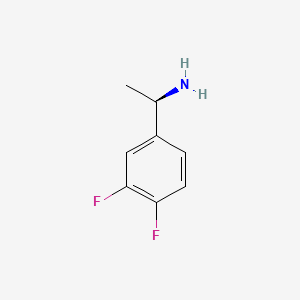

(R)-1-(3,4-Difluorophenyl)ethanamine

Vue d'ensemble

Description

®-1-(3,4-Difluorophenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Difluorophenyl)ethanamine typically involves the enantioselective reduction of prochiral ketones. One common method employs engineered ketoreductases (KREDS) as biocatalysts, which can be used either as whole microbial cells or isolated enzymes. These biocatalysts facilitate the highly enantiospecific reduction of prochiral ketones to produce homochiral alcohols, which are then converted to the desired amine compound .

Industrial Production Methods

In industrial settings, the production of ®-1-(3,4-Difluorophenyl)ethanamine may involve the use of chemical resolution techniques or asymmetric hydrogenation processes. These methods are designed to maximize yield and enantioselectivity while minimizing the use of expensive catalysts and reagents .

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(3,4-Difluorophenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various amine derivatives, imines, and nitriles, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

(R)-1-(3,4-Difluorophenyl)ethanamine is characterized by the molecular formula and a molecular weight of 157.16 g/mol. The compound features a difluorophenyl group attached to an ethanamine backbone. The presence of fluorine atoms significantly influences its reactivity and interactions with biological systems, enhancing its binding affinity to various targets .

Medicinal Chemistry

This compound serves as a valuable scaffold for the synthesis of novel pharmaceutical compounds. Its chiral nature allows for the development of specific enantiomers that may exhibit distinct biological activities. For instance, it has been proposed as a precursor for synthesizing drugs targeting specific receptors or enzymes involved in various diseases .

Case Study: Antitrypanosomal Activity

A notable application of derivatives related to this compound is in the treatment of human African trypanosomiasis. Research has shown that certain analogues exhibit potent antitrypanosomal activity, achieving significant therapeutic efficacy in murine models . This highlights the potential of this compound in developing treatments for neglected tropical diseases.

Biological Studies

The compound has been investigated for its interactions with biological macromolecules, particularly neurotransmitter receptors. Its ability to modulate receptor activity suggests potential implications in neurological research. Studies indicate that this compound may influence signaling pathways related to mood disorders and neurodegenerative diseases.

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in the production of agrochemicals and specialty chemicals. Its unique chemical structure allows it to be used as a building block in synthesizing complex organic molecules utilized in various industrial processes .

Mécanisme D'action

The mechanism of action of ®-1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity for these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-1-(3,4-Difluorophenyl)propanamine

- ®-1-(3,4-Difluorophenyl)butanamine

- ®-1-(3,4-Difluorophenyl)pentanamine

Uniqueness

®-1-(3,4-Difluorophenyl)ethanamine is unique due to its specific structural configuration and the presence of two fluorine atoms on the phenyl ring. This configuration imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Activité Biologique

(R)-1-(3,4-Difluorophenyl)ethanamine, also known as (R)-1-(3,4-difluorophenyl)ethylamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its pharmacological implications, and relevant research findings.

- Molecular Formula : C₈H₉F₂N

- Molecular Weight : 157.16 g/mol

- CAS Number : 321318-15-4

The presence of difluorophenyl groups in its structure enhances lipophilicity and may improve cell membrane permeability, which is crucial for its biological activity .

This compound exhibits biological activity primarily through interactions with neurotransmitter receptors and metabolic enzymes. Studies suggest that it may act as a ligand for serotonin and dopamine receptors, implicating it in the modulation of neurological pathways. The fluorine atoms in the compound's structure enhance its binding affinity to these receptors, potentially leading to significant pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Modulation : It has shown promise in modulating neurotransmitter systems, which could have implications for treating mood disorders and other psychiatric conditions.

- Enzyme Interaction : The compound may influence the activity of various metabolic enzymes, contributing to physiological responses .

- Potential Therapeutic Uses : Its interactions with specific receptors suggest potential applications in treating neurological disorders and possibly other diseases.

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from recent research:

Case Studies

- Neuropharmacological Studies :

- A study on the compound's interaction with serotonin receptors indicated that this compound could enhance serotonergic signaling, which is beneficial for treating depression.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| (R)-1-(2,3-Difluorophenyl)ethanamine | Different fluorine positions | Varying receptor affinities |

| (R)-1-(3,5-Difluorophenyl)ethanamine | Fluorine at the 5 position | Distinct pharmacological profiles |

| (S)-1-(3,4-Difluorophenyl)ethanamine | Enantiomeric form | Potentially different biological activity |

These comparisons indicate that variations in the substitution pattern can lead to significant differences in chemical behavior and biological effects .

Propriétés

IUPAC Name |

(1R)-1-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427563 | |

| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-15-4 | |

| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.